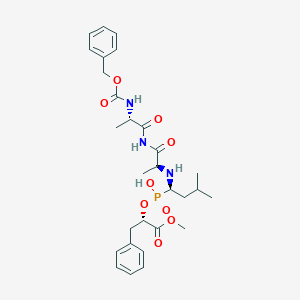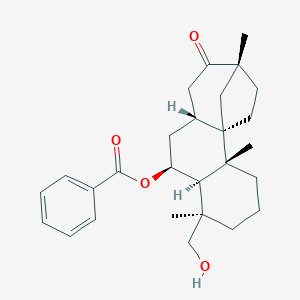![molecular formula C20H20N2O6S B237027 Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate, also known as DMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMI is a member of the class of isophthalates, which are widely used in the production of polymers, resins, and other materials. In recent years, DMI has been investigated for its potential use in biomedical research, specifically in drug delivery and cancer treatment.
Mécanisme D'action
The exact mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is not fully understood, but it is believed to work by interfering with the metabolic processes of cancer cells. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been shown to inhibit the activity of certain enzymes that are involved in cell division and growth, which may contribute to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been shown to have low toxicity and is well-tolerated by cells in vitro. The compound has been shown to have a low affinity for plasma proteins, which may contribute to its ability to penetrate cell membranes and reach its target sites. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate in lab experiments is its excellent solubility in water and other solvents. This makes it easy to work with and allows for precise control over dosing. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is also relatively inexpensive and can be synthesized in large quantities. However, one limitation of using Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate. One area of interest is the development of drug delivery systems that utilize Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate as a carrier. These systems could be used to target specific tissues or organs in the body, potentially improving the efficacy and safety of drug treatments. Another area of interest is the investigation of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate's anti-cancer effects in vivo, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate and its potential applications in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is a promising compound that has gained significant attention in scientific research due to its potential applications in drug delivery and cancer treatment. The compound is relatively easy to synthesize, has good solubility in water and other solvents, and has low toxicity. Further research is needed to fully understand the mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with isophthalic acid and the resulting product is treated with dimethylamine and carbon disulfide to yield Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate. The process is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been studied extensively for its potential use in drug delivery systems. The compound has been shown to have excellent solubility in water and other solvents, making it an ideal candidate for encapsulating drugs and delivering them to specific targets in the body. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate |
|---|---|
Formule moléculaire |
C20H20N2O6S |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
dimethyl 5-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20N2O6S/c1-11-6-5-7-15(16(11)26-2)17(23)22-20(29)21-14-9-12(18(24)27-3)8-13(10-14)19(25)28-4/h5-10H,1-4H3,(H2,21,22,23,29) |
Clé InChI |
PZOUPGWDSPMKON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)